
3,5-Diethyl-2,4-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diethyl-2,4-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO₂) attached to an aniline ring. The molecular formula of this compound is C₁₀H₁₃N₃O₄. This compound is known for its applications in various industrial processes, particularly in the production of dyes and pesticides .
Méthodes De Préparation
The synthesis of 3,5-Diethyl-2,4-dinitroaniline typically involves the nitration of aniline derivatives. One common method is the reaction of 1-chloro-2,4-dinitrobenzene with ammonia, which can be further modified to introduce the diethyl groups . Industrial production often employs continuous-flow microreactor systems to ensure safe and efficient synthesis. This method allows for precise control over reaction conditions, minimizing the risk of hazardous exothermic reactions .
Analyse Des Réactions Chimiques
3,5-Diethyl-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho to the nitro groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong oxidizing agents like potassium permanganate. Major products formed from these reactions include 3,5-Diethyl-2,4-diaminoaniline and various substituted derivatives .
Applications De Recherche Scientifique
3,5-Diethyl-2,4-dinitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is widely used in the production of herbicides and pesticides, contributing to agricultural productivity
Mécanisme D'action
The primary mechanism of action of 3,5-Diethyl-2,4-dinitroaniline involves the inhibition of microtubule formation. This compound targets tubulin proteins, disrupting the polymerization process essential for cell division. This mechanism is similar to that of other dinitroaniline herbicides, which inhibit root development in plants by preventing the formation of lateral roots .
Comparaison Avec Des Composés Similaires
3,5-Diethyl-2,4-dinitroaniline can be compared with other dinitroaniline compounds such as:
- 2,4-Dinitroaniline
- 2,6-Dinitroaniline
- 3,4-Dinitroaniline
- 3,5-Dinitroaniline
While these compounds share similar structural features, this compound is unique due to the presence of diethyl groups, which can influence its reactivity and applications. The diethyl groups can enhance the compound’s solubility and modify its interaction with biological targets .
Propriétés
Numéro CAS |
26998-96-9 |
|---|---|
Formule moléculaire |
C10H13N3O4 |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
3,5-diethyl-2,4-dinitroaniline |
InChI |
InChI=1S/C10H13N3O4/c1-3-6-5-8(11)10(13(16)17)7(4-2)9(6)12(14)15/h5H,3-4,11H2,1-2H3 |
Clé InChI |
VGHAVTXKVFHYAM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C(=C1[N+](=O)[O-])CC)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


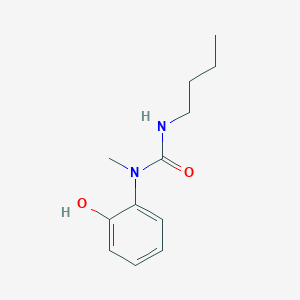
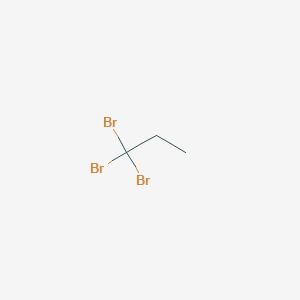
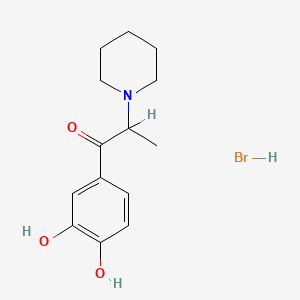
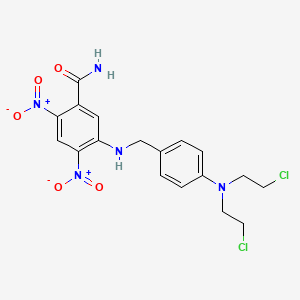

![gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14695870.png)

![5-[(e)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14695878.png)

![4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14695888.png)
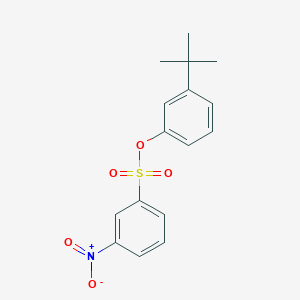
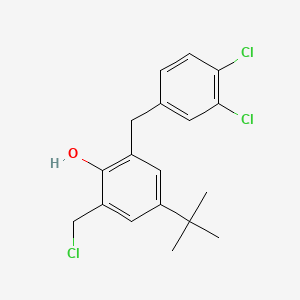

![3-[(Methylsulfanyl)methyl]-1H-indole](/img/structure/B14695916.png)
